REACTION_CXSMILES
|
[F:1][C:2]1[C:11]([CH3:12])=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][C:9]2=O)=[C:4]([N+:14]([O-])=O)[CH:3]=1.[CH2:17]([OH:19])[CH3:18].[BH4-].[Na+]>C1COCC1>[C:17]([NH:14][C:4]1[CH:3]=[C:2]([F:1])[C:11]([CH3:12])=[C:10]2[C:5]=1[CH2:6][CH2:7][CH2:8][CH2:9]2)(=[O:19])[CH3:18] |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C2CCCC(C2=C1C)=O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
114 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
while stirring at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After stirring for 20 minutes
|
Duration
|
20 min
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
To the concentrate were added 25 ml of toluene and 840 mg of p-TsOH
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Upon the addition of 100 ml of ethyl acetate
|
Type
|
WASH
|
Details
|
the reaction product was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved into 20 ml of ethyl acetate and catalytically hydrogenated with the addition of 400 mg of platinum oxide for 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated
|
Type
|
ADDITION
|
Details
|
10 ml of dichloromethane was added to the concentrate
|
Type
|
ADDITION
|
Details
|
After the further addition of 1.2 ml of triethylamine and 0.81 ml of acetic anhydride
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 40 minutes
|
Duration
|
40 min
|
Type
|
ADDITION
|
Details
|
The reaction product was diluted with 50 ml of chloroform
|
Type
|
WASH
|
Details
|
washed with dilute hydrochloric acid, saturated sodium bicarbonate and saturated brine in this order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)NC1=C2CCCCC2=C(C(=C1)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.23 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |